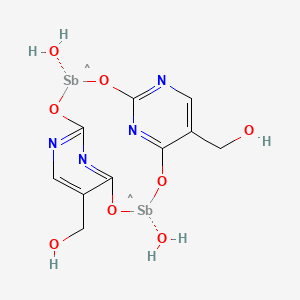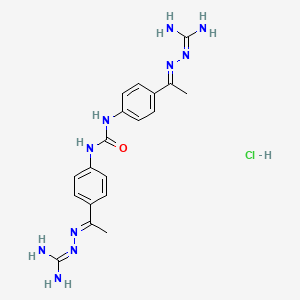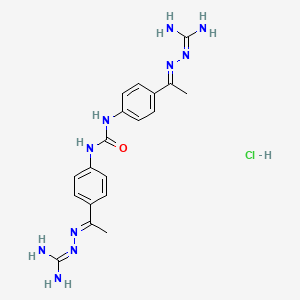
Hydrazinecarboximidamide, 2,2'-(carbonylbis(imino-3,1-phenyleneethylidyne))bis-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboximidamide, 2,2’-(carbonylbis(imino-3,1-phenyleneethylidyne))bis-, hydrochloride is a complex organic compound known for its role as an ATP-competitive inhibitor of checkpoint kinase 2 (Chk2).
Preparation Methods
The synthesis of Hydrazinecarboximidamide, 2,2’-(carbonylbis(imino-3,1-phenyleneethylidyne))bis-, hydrochloride involves multiple steps. The synthetic route typically includes the reaction of hydrazinecarboximidamide with a carbonyl compound, followed by the introduction of phenyleneethylidyne groups. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Hydrazinecarboximidamide, 2,2’-(carbonylbis(imino-3,1-phenyleneethylidyne))bis-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions.
Scientific Research Applications
Hydrazinecarboximidamide, 2,2’-(carbonylbis(imino-3,1-phenyleneethylidyne))bis-, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Industry: The compound may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Hydrazinecarboximidamide, 2,2’-(carbonylbis(imino-3,1-phenyleneethylidyne))bis-, hydrochloride involves its role as an ATP-competitive inhibitor of checkpoint kinase 2 (Chk2). By inhibiting Chk2, the compound interferes with the kinase’s ability to phosphorylate its substrates, which are involved in cell cycle regulation and DNA damage response. This inhibition can lead to the induction of autophagy and the potentiation of cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Hydrazinecarboximidamide, 2,2’-(carbonylbis(imino-3,1-phenyleneethylidyne))bis-, hydrochloride can be compared with other similar compounds, such as:
NSC 109555: Another ATP-competitive inhibitor of Chk2 with similar properties and applications.
2,2’-[carbonylbis(imino-4,1-phenyleneethylidyne)]bis-hydrazinecarboximidamide, dimethanesulfonate: A compound with a similar structure and function, used in similar research applications. The uniqueness of Hydrazinecarboximidamide, 2,2’-(carbonylbis(imino-3,1-phenyleneethylidyne))bis-, hydrochloride lies in its specific inhibition profile and its potential for use in targeted cancer therapies.
Properties
CAS No. |
62580-96-5 |
|---|---|
Molecular Formula |
C19H25ClN10O |
Molecular Weight |
444.9 g/mol |
IUPAC Name |
1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;hydrochloride |
InChI |
InChI=1S/C19H24N10O.ClH/c1-11(26-28-17(20)21)13-3-7-15(8-4-13)24-19(30)25-16-9-5-14(6-10-16)12(2)27-29-18(22)23;/h3-10H,1-2H3,(H4,20,21,28)(H4,22,23,29)(H2,24,25,30);1H/b26-11+,27-12+; |
InChI Key |
FPIKMLZWCUBRIP-NJFKTRIISA-N |
Isomeric SMILES |
C/C(=N\N=C(N)N)/C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)/C(=N/N=C(N)N)/C.Cl |
Canonical SMILES |
CC(=NN=C(N)N)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=NN=C(N)N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,6-Dichlorophenyl)-10-hydroxy-5-oxidoimidazo[4,5-b]phenazin-5-ium](/img/structure/B14140865.png)
![2-[4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butan-2-yl]hexanoic acid](/img/structure/B14140866.png)

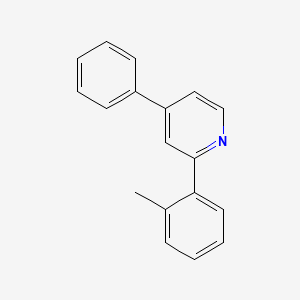
![1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14140884.png)
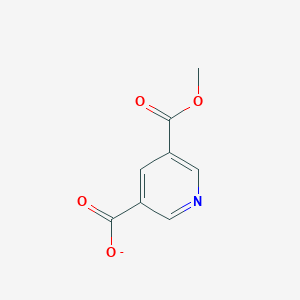

![2-[(2,2-Dimethylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14140909.png)

![3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14140918.png)
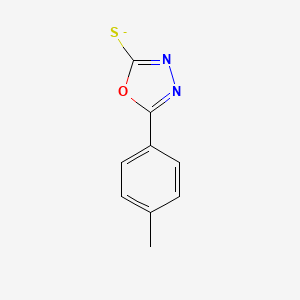
![(1R,2S,6R,7S)-4-(4-methylphenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide](/img/structure/B14140926.png)
